

An In-depth Technical Guide to the Glycosidic Linkages in the Lactosucrose Molecule

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Compound of Interest

Compound Name: Lactosucrose

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This technical guide provides a comprehensive overview of the glycosidic linkages in the **lactosucrose** molecule. It includes a detailed structural description, quantitative data from spectroscopic analysis, and methodologies for the determination of its glycosidic bonds.

Core Structure and Glycosidic Linkages of Lactosucrose

Lactosucrose is a non-reducing trisaccharide with the systematic IUPAC name O- β -D-galactopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside.[1] Its molecular formula is C₁₈H₃₂O₁₆. [1] The molecule consists of three monosaccharide units: D-galactose, D-glucose, and D-fructose. [2][3][4]

The connectivity between these monosaccharide units is defined by two specific glycosidic bonds:

- A β (1 \rightarrow 4) glycosidic linkage connects the anomeric carbon (C1) of the β -D-galactopyranosyl unit to the hydroxyl group at the C4 position of the α -D-glucopyranosyl unit. [1]
- An α (1 \rightarrow 2) glycosidic linkage connects the anomeric carbon (C1) of the α -D-glucopyranosyl unit to the anomeric carbon (C2) of the β -D-fructofuranosyl unit. [1]

The involvement of the anomeric carbons of both glucose and fructose in the glycosidic linkage makes **lactosucrose** a non-reducing sugar.^[1]

Data Presentation: Spectroscopic Data for Lactosucrose

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of oligosaccharides like **lactosucrose**. The chemical shifts (δ) of the carbon and proton atoms provide definitive evidence for the glycosidic linkages.

Monosaccharide Unit	Atom	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm)
Galactose	1	103.21	4.76
	2	72.58	3.59
	3	73.47	3.68
	4	69.11	3.91
	5	75.32	3.75
	6	61.55	3.80
Glucose	1	92.11	5.87
	2	72.03	3.61
	3	73.15	3.89
	4	76.98	4.12
	5	72.89	4.25
	6	60.11	3.78
Fructose	1	61.54	3.82
	2	104.12	-
	3	74.33	4.15
	4	74.65	4.01
	5	81.93	4.21
	6	62.99	3.69

Table 1: ¹H and ¹³C NMR chemical shifts for the monosaccharide residues of **lactosucrose**. Data is consistent with previously published values.[3]

Experimental Protocols

The determination of glycosidic linkages in **lactosucrose** and other oligosaccharides relies on several key experimental techniques.

NMR spectroscopy is the most powerful non-destructive method for determining the complete structure of oligosaccharides in solution. A combination of 1D and 2D NMR experiments is employed for unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space correlations.

Sample Preparation:

- Dissolve 5-10 mg of purified **lactosucrose** in 0.5 mL of deuterium oxide (D₂O).
- Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.
- Transfer the final solution to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex carbohydrate spectra.

Key NMR Experiments:

- 1D ¹H NMR: Provides an overview of the proton signals. The anomeric protons (H1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α or β).
- 1D ¹³C NMR: Shows the number of carbon atoms in the molecule. Anomeric carbons (C1) are typically found in the δ 90-110 ppm region.
- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system, allowing for the tracing of proton connectivity from the anomeric proton.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton's chemical shift.

- **2D HMBC (Heteronuclear Multiple Bond Correlation):** This is a crucial experiment for determining glycosidic linkages. It detects long-range (2-3 bond) correlations between protons and carbons. For the $\beta(1 \rightarrow 4)$ linkage in **lactosucrose**, a key correlation would be observed between the anomeric proton of galactose (Gal H1) and the C4 of glucose (Glc C4). For the $\alpha(1 \rightarrow 2)$ linkage, a correlation between the anomeric proton of glucose (Glc H1) and the anomeric carbon of fructose (Fru C2) would be expected.
- **2D NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about protons that are close in space, which can help to confirm the glycosidic linkages and determine the three-dimensional conformation of the molecule.

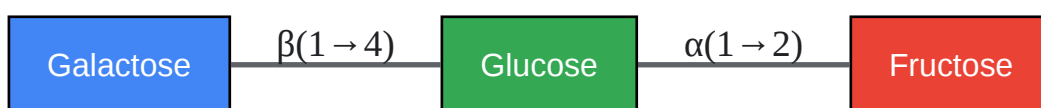
Enzymatic hydrolysis utilizes glycosidases with known specificities to selectively cleave glycosidic bonds. The products of the hydrolysis can then be identified by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

General Protocol:

- **Enzyme Selection:** To probe the linkages in **lactosucrose**, specific enzymes would be used. For instance, a β -galactosidase would be expected to cleave the $\beta(1 \rightarrow 4)$ linkage, releasing galactose and sucrose. An α -glucosidase that can act on the sucrose moiety would cleave the $\alpha(1 \rightarrow 2)$ linkage.
- **Reaction Setup:**
 - Prepare a buffered solution of **lactosucrose** at a known concentration (e.g., 1-5 mg/mL). The buffer should be optimal for the chosen enzyme's activity (e.g., sodium phosphate or sodium acetate buffer at a specific pH).
 - Add a specific amount of the glycosidase to the **lactosucrose** solution.
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
- **Reaction Termination:** Stop the enzymatic reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes) or by the addition of a denaturing agent.
- **Product Analysis:**

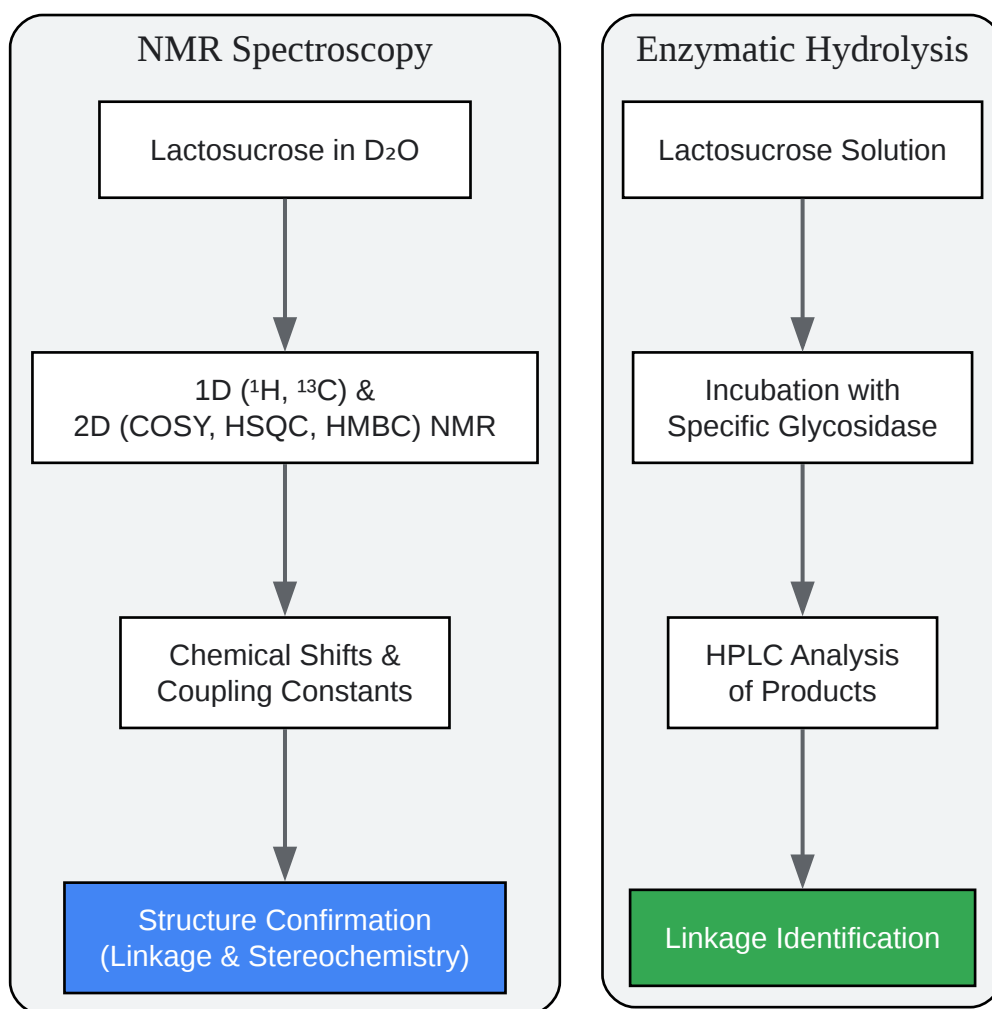
- Analyze the reaction mixture using HPLC with a suitable column (e.g., an amino or carbohydrate-specific column) and a refractive index detector.
- Compare the retention times of the products with those of known standards (e.g., galactose, glucose, fructose, sucrose) to identify the cleavage products.
- The identification of specific hydrolysis products confirms the presence of the corresponding glycosidic linkage.

Mandatory Visualization



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Caption: Molecular structure of **lactosucrose** showing its constituent monosaccharides and glycosidic linkages.



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Caption: Workflow for the structural elucidation of **lactosucrose's** glycosidic linkages.

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